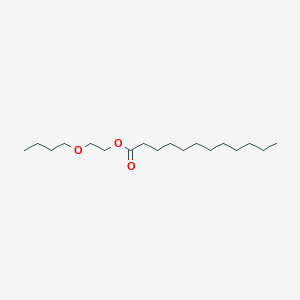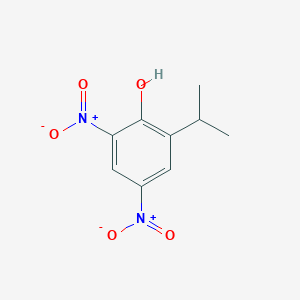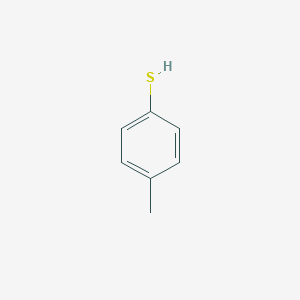![molecular formula C26H14 B089628 Benzo[A]indeno[1,2,3-FG]aceanthrylene CAS No. 192-42-7](/img/structure/B89628.png)
Benzo[A]indeno[1,2,3-FG]aceanthrylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[A]indeno[1,2,3-FG]aceanthrylene, also known as BaP, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials, such as tobacco smoke, grilled meat, and fossil fuels. BaP is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
Mécanisme D'action
Benzo[A]indeno[1,2,3-FG]aceanthrylene exerts its carcinogenic effects through a complex mechanism of action. Benzo[A]indeno[1,2,3-FG]aceanthrylene is metabolized in the liver into reactive intermediates, which can bind to DNA and form DNA adducts. These DNA adducts can cause mutations and lead to cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also induce oxidative stress and inflammation, which can contribute to cancer development.
Effets Biochimiques Et Physiologiques
Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure can cause a wide range of biochemical and physiological effects. Benzo[A]indeno[1,2,3-FG]aceanthrylene is known to induce oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also induce inflammation, which can lead to tissue damage and cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure has been linked to respiratory and cardiovascular diseases, as well as reproductive and developmental abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several advantages and limitations for lab experiments. Benzo[A]indeno[1,2,3-FG]aceanthrylene is a well-studied carcinogen with a well-established mechanism of action, which makes it a useful tool for studying cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene is also a potent carcinogen, which allows for the detection of low levels of exposure. However, Benzo[A]indeno[1,2,3-FG]aceanthrylene research has limitations, as Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure in the lab may not accurately reflect real-life exposure. Additionally, Benzo[A]indeno[1,2,3-FG]aceanthrylene research requires specialized equipment and expertise, which can limit its accessibility.
Orientations Futures
Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods for Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure, the identification of new biomarkers for Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure and cancer development, and the development of new treatments for Benzo[A]indeno[1,2,3-FG]aceanthrylene-induced cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene research can also be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on the microbiome and the immune system. Additionally, Benzo[A]indeno[1,2,3-FG]aceanthrylene research can be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on vulnerable populations, such as children and pregnant women.
Conclusion:
Benzo[A]indeno[1,2,3-FG]aceanthrylene is a potent carcinogen that has been extensively studied for its effects on human health and the environment. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has provided valuable insights into the mechanism of cancer development and the effects of environmental pollutants. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods, biomarkers, and treatments for Benzo[A]indeno[1,2,3-FG]aceanthrylene-induced cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene research can also be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on vulnerable populations and the microbiome.
Méthodes De Synthèse
Benzo[A]indeno[1,2,3-FG]aceanthrylene is synthesized by the pyrolysis of organic materials under high temperature and pressure conditions. The most common source of Benzo[A]indeno[1,2,3-FG]aceanthrylene is tobacco smoke, which contains high levels of Benzo[A]indeno[1,2,3-FG]aceanthrylene due to the incomplete combustion of tobacco leaves. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also be synthesized in the laboratory by heating a mixture of anthracene and benzene at high temperatures.
Applications De Recherche Scientifique
Benzo[A]indeno[1,2,3-FG]aceanthrylene has been extensively studied for its carcinogenic properties and its effects on human health. Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure has been linked to various types of cancer, including lung, skin, and bladder cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene is also known to cause DNA damage and mutations, which can lead to cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has also been focused on its effects on the environment, as Benzo[A]indeno[1,2,3-FG]aceanthrylene is a major pollutant in air and water.
Propriétés
Numéro CAS |
192-42-7 |
|---|---|
Nom du produit |
Benzo[A]indeno[1,2,3-FG]aceanthrylene |
Formule moléculaire |
C26H14 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
heptacyclo[13.9.2.02,7.08,25.09,14.016,21.022,26]hexacosa-1(24),2,4,6,8(25),9,11,13,15(26),16,18,20,22-tridecaene |
InChI |
InChI=1S/C26H14/c1-3-9-17-15(7-1)21-13-14-22-16-8-2-4-10-18(16)24-20-12-6-5-11-19(20)23(17)25(21)26(22)24/h1-14H |
Clé InChI |
WVJVUOADXZNTCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



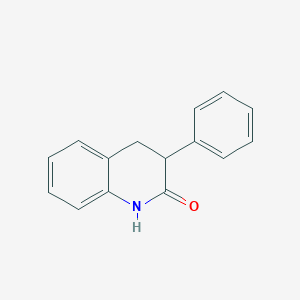
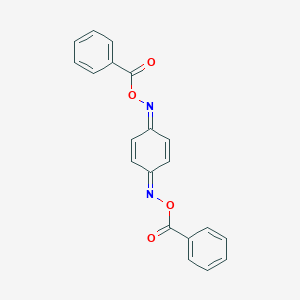
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)

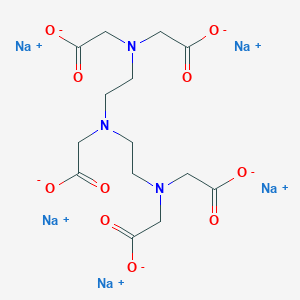
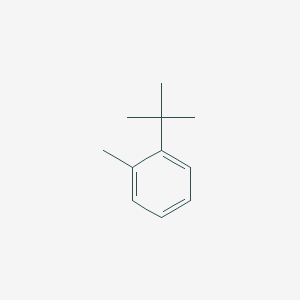
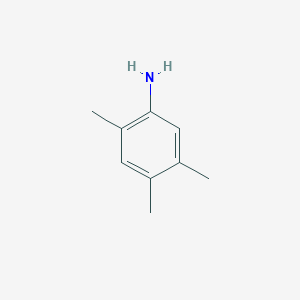
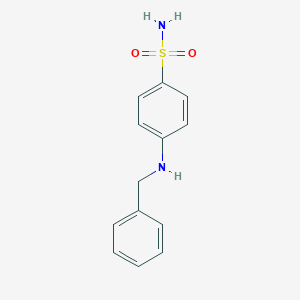
![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)
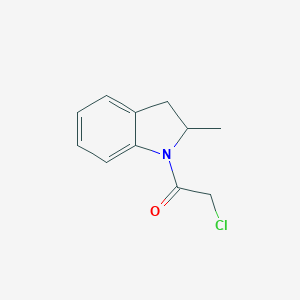
![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)
